5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
Description
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid (molecular formula: C₁₄H₉Cl₃O₃, molecular weight: 331.59 g/mol) is a halogenated benzoic acid derivative characterized by a chlorine atom at position 5 of the benzoic acid core and a 2,4-dichlorobenzyl ether group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and anti-inflammatory agents . Its structural complexity and substitution pattern influence its physicochemical properties (e.g., solubility, LogP) and biological activity.
Properties
IUPAC Name |
5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWUUJBJQZCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Reaction
The first step involves the formation of the ether linkage through the following general reaction:
- 5-Chloro-2-hydroxybenzoic acid is deprotonated using potassium carbonate in DMF
- The resulting phenolate attacks 2,4-dichlorobenzyl chloride via an SN2 mechanism
- Displacement of the chloride yields the ether-linked intermediate
This reaction is typically conducted under the following conditions:
- Temperature: 60-80°C
- Reaction time: 4-6 hours
- Solvent: Anhydrous DMF
- Base: K₂CO₃ (1.5-2.0 equivalents)
The reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup and Isolation
Following the completion of the etherification reaction, the product is typically isolated through:
- Dilution with water to precipitate the crude product
- Filtration and washing with water to remove inorganic salts
- Recrystallization from an appropriate solvent system (ethanol/water is common)
Optimization of Reaction Parameters
The synthesis of this compound can be optimized by adjusting various reaction parameters. Table 2 summarizes the effects of these parameters on yield and purity.
Table 2: Impact of Reaction Parameters on Synthesis Efficiency
| Parameter | Range Studied | Optimal Condition | Impact on Yield | Impact on Purity |
|---|---|---|---|---|
| Temperature | 50-90°C | 70°C | Higher temperatures increase reaction rate but may lead to side products | Moderate temperatures favor higher purity |
| Reaction time | 2-8 hours | 4-5 hours | Extended times increase yield to a plateau | Excessive times may decrease purity |
| Base equivalents | 1.0-3.0 | 1.5 | Insufficient base reduces yield; excess base may promote side reactions | Optimal base concentration improves purity |
| Solvent concentration | 0.1-0.5 M | 0.25 M | Higher concentrations may accelerate reaction but reduce selectivity | Moderate concentrations favor purity |
| Catalyst addition | None/Various | None or phase transfer catalysts | May enhance reaction rate | May introduce impurities |
Industrial production typically employs these optimized conditions while scaling up the reaction to accommodate larger quantities.
Alternative Synthetic Approaches
Besides the primary route described above, several alternative methods have been developed for the preparation of this compound, each with distinct advantages and limitations.
Acid Chloride Route
This approach involves:
- Converting 5-chloro-2-hydroxybenzoic acid to its acid chloride derivative using thionyl chloride
- Reacting with 2,4-dichlorobenzyl alcohol in the presence of a base
- Subsequent hydrolysis to yield the target compound
While this method may offer improved reaction rates, it involves handling reactive acid chlorides and potentially toxic reagents.
Mitsunobu Reaction Approach
The Mitsunobu reaction provides an alternative route:
- Direct coupling of 5-chloro-2-hydroxybenzoic acid with 2,4-dichlorobenzyl alcohol
- Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or similar reagents
- One-pot reaction under mild conditions
This approach avoids the use of strong bases but requires expensive reagents and generates stoichiometric amounts of phosphine oxide waste.
Industrial Production Methods
Industrial production of this compound builds upon laboratory-scale procedures with modifications to accommodate larger scales and enhance process efficiency. The synthetic route typically follows the primary method described earlier, with adjustments for reaction scale, equipment capabilities, and safety considerations.
Key aspects of industrial production include:
- Use of industrial-grade reagents with appropriate specifications
- Implementation of controlled reaction conditions using jacketed reactors
- Enhanced purification techniques to meet quality standards
- Scaled-up processes that maintain or improve yield and purity
- Rigorous quality control measures throughout the production process
The industrial synthesis often incorporates continuous flow processes for certain reaction steps, reducing batch-to-batch variability and improving overall efficiency.
Purification Techniques
The purification of this compound is critical for obtaining the desired product quality. Several techniques are commonly employed:
Recrystallization
Recrystallization remains the most common purification method, typically using ethanol/water mixtures. The process generally involves:
- Dissolving the crude product in hot ethanol
- Adding water gradually until slight turbidity is observed
- Allowing slow cooling for crystal formation
- Filtration and drying under vacuum
This method typically yields product with >99% purity when performed correctly.
Chromatographic Purification
For higher purity requirements or difficult separations, chromatographic techniques may be employed:
- Column chromatography using silica gel
- Mobile phase optimization (typically hexane/ethyl acetate gradients)
- Fraction collection and analysis
- Solvent removal and crystallization of the purified product
Analytical Methods for Product Characterization
The characterization of this compound is essential for confirming product identity and purity. Table 3 outlines the primary analytical techniques employed.
Table 3: Analytical Methods for this compound Characterization
| Analytical Technique | Information Provided | Expected Results |
|---|---|---|
| Melting Point | Purity indicator | Should match reference value with narrow range |
| FT-IR Spectroscopy | Functional group identification | C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-Cl stretches (550-750 cm⁻¹) |
| ¹H NMR | Structural confirmation | Aromatic protons (7.0-8.0 ppm), methylene (-O-CH₂-) at 5.0-5.5 ppm, carboxylic acid proton (12-13 ppm) |
| ¹³C NMR | Carbon framework confirmation | Carbonyl carbon (~165-170 ppm), aromatic carbons (115-135 ppm), methylene carbon (~70 ppm) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 332 (M+) with characteristic isotope pattern for three chlorines |
| HPLC | Purity determination | Single major peak with >98% area |
| Elemental Analysis | Compositional confirmation | C, H percentages matching calculated values for C₁₄H₉Cl₃O₃ |
These analytical methods collectively provide comprehensive characterization of the synthesized compound.
Comparative Analysis of Synthetic Methods
Various synthetic approaches for preparing this compound can be compared based on several key parameters. Table 4 presents this comparative analysis.
Table 4: Comparison of Synthetic Methods for this compound
| Method | Overall Yield | Reaction Time | Reagent Cost | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Primary Etherification | 65-75% | 4-6 hours | Moderate | Moderate (DMF waste) | Good |
| Acid Chloride Route | 60-70% | 3-5 hours | Moderate-High | Higher (SOCl₂ waste) | Moderate |
| Mitsunobu Approach | 70-80% | 2-4 hours | High | Higher (PPh₃O waste) | Limited |
| Phase Transfer Catalysis | 65-75% | 3-5 hours | Moderate | Lower | Excellent |
The primary etherification route remains the most commonly used method due to its balance of yield, cost, and scalability.
Recent Advances in Synthesis Methodology
Recent research has focused on developing more efficient and environmentally friendly methods for preparing this compound. Notable advances include:
Green Chemistry Approaches
- Replacement of DMF with greener solvents such as 2-methyltetrahydrofuran or ethyl lactate
- Development of solvent-free or minimal-solvent conditions
- Use of microwave-assisted synthesis to reduce reaction times and energy consumption
- Implementation of flow chemistry techniques for continuous processing
Catalyst Development
Research into new catalytic systems has yielded promising results:
- Heterogeneous catalysts for easier separation and reuse
- Metal-organic frameworks (MOFs) as novel catalytic platforms
- Biocatalytic approaches for certain reaction steps
These advances aim to improve reaction efficiency while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or reduced derivatives.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
Organic Synthesis
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid serves as an important reagent in organic synthesis. It is utilized in the formation of various chemical intermediates and complex organic molecules. Its unique structure allows for selective reactions that can lead to the development of new compounds with desired properties.
Biological Studies
This compound has been investigated for its biological activities, particularly in the following areas:
- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which is crucial in the production of inflammatory mediators . This suggests potential applications in anti-inflammatory therapies.
- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively combat antimicrobial resistance by overcoming resistance mechanisms in bacterial strains . This highlights its potential use in developing new antimicrobial agents.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating formulations that require specific chemical properties.
Case Study 1: Anti-inflammatory Efficacy
A study focused on a series of benzoic acid derivatives demonstrated that certain compounds significantly reduced inflammation in animal models by effectively inhibiting cyclooxygenase (COX) enzymes. This finding supports the potential therapeutic applications of this compound in treating inflammatory conditions .
Case Study 2: Overcoming Antimicrobial Resistance
Another study investigated the efficacy of chlorinated benzoic acid derivatives against resistant bacterial strains. Results indicated that these compounds could restore sensitivity to antibiotics in certain bacterial populations, suggesting their utility in developing treatments for resistant infections .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The position and nature of substituents on the benzyloxy group significantly impact the compound’s properties. Below is a comparison with closely related analogs:
*LogP values estimated based on analogs (e.g., 5-Chloro-2,4-dimethoxybenzoic acid has LogP = 2.05 ).
Key Observations :
- Chlorine vs. Methyl Substituents : Chlorine atoms increase LogP (enhancing lipophilicity) compared to methyl groups, which may improve membrane permeability but reduce solubility .
- Positional Isomerism : 2,4-dichloro and 3,4-dichloro analogs have similar molecular weights but distinct electronic environments. The 2,4-dichloro substitution may enhance steric hindrance, affecting binding to biological targets .
Biological Activity
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is an organic compound characterized by its unique chlorinated structure, which influences its biological activity. This compound is of interest in pharmaceutical research due to its potential applications in enzyme inhibition and as a therapeutic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₉Cl₃O₃ and a molecular weight of approximately 331.58 g/mol. The structure includes a benzoic acid core with a chloro group at the 5-position and a 2,4-dichlorobenzyl ether moiety. Its significant chlorination affects both its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₃O₃ |
| Molecular Weight | 331.58 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering biochemical pathways. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For example, studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Enzyme A (e.g., Lipase) | 85% |
| Enzyme B (e.g., Cyclooxygenase) | 70% |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's chlorinated structure is believed to enhance its potency against these pathogens .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy against MRSA (Methicillin-resistant Staphylococcus aureus), the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL, indicating moderate effectiveness compared to standard antibiotics like ciprofloxacin .
Cytotoxicity Assessment
While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. Studies have shown that at concentrations below 50 µM, the compound exhibits low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications.
Proteomics Research
The compound is also utilized in proteomics research to study protein interactions and modifications. Its ability to form covalent bonds with nucleophiles makes it valuable for investigating protein functionality and dynamics within biological systems.
Industrial Applications
In addition to its research applications, this compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique structural characteristics facilitate diverse chemical reactions necessary for producing complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
